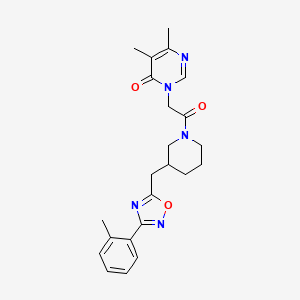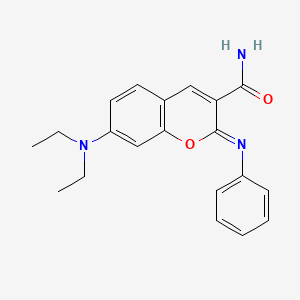
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide, also known as DCPH-Pyridine, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action for 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is complex and not fully understood. However, studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Specifically, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation. By inhibiting CDK4, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can slow down the growth of cancer cells and potentially limit the spread of the disease.
Biochemical and Physiological Effects:
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is that it has been well-studied and its synthesis method is relatively straightforward. Additionally, the compound has been shown to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, there are also limitations to working with 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. For example, the compound can be difficult to handle due to its high toxicity, and caution must be taken when working with it in the lab.
Zukünftige Richtungen
There are many potential future directions for research on 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential as a cancer treatment. Additionally, more research is needed to understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential applications in other areas of scientific research, such as inflammation and oxidative stress. Overall, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is a promising compound with many potential applications in scientific research, and further investigation is needed to fully understand its potential.
Synthesemethoden
The synthesis of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee involves the reaction of 6-chloronicotinic acid with dicyclopropylketone and hydrazine hydrate. This reaction results in the formation of the desired product, which can be purified through recrystallization. The synthesis method is relatively straightforward and has been well-documented in the literature.
Eigenschaften
IUPAC Name |
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-6-5-11(8-17-13)15(21)19-18-14(20)7-12(9-1-2-9)10-3-4-10/h5-10H,1-4H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHGDGSSXWWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)
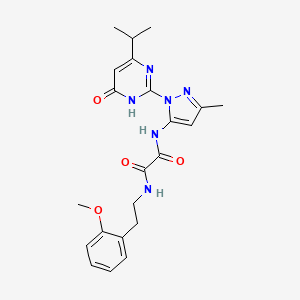

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)

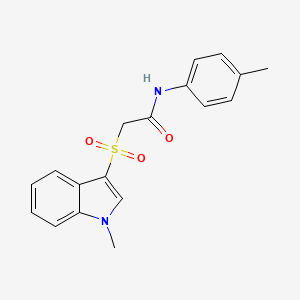
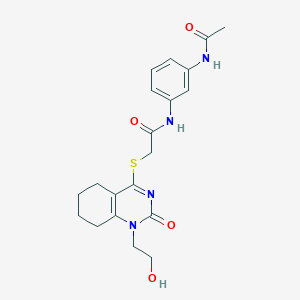
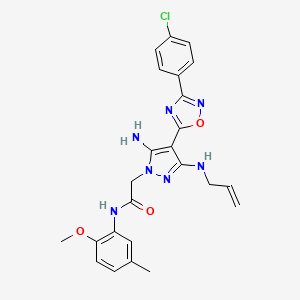
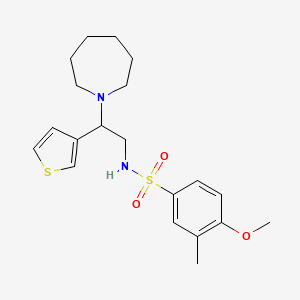

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)
